6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
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Overview
Description
6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a bromine atom at the 6th position, a thiazolyl group at the 3rd position, and a fluoro-phenylamino group at the 2nd position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-fluoroaniline with a suitable thioamide under acidic conditions.
Coupling Reaction: The synthesized thiazole derivative is then coupled with a brominated chromen-2-one derivative using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Interacting with DNA: Binding to DNA and interfering with the replication process.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
- 6-Bromo-3-pyridinylboronic acid
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 6-Bromo-3-cyclopropyl-2-fluoropyridine
Uniqueness
6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the thiazole ring and the fluoro-phenylamino group enhances its potential as a therapeutic agent and a versatile building block in organic synthesis.
Properties
IUPAC Name |
6-bromo-3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN2O2S/c19-11-5-6-16-10(7-11)8-12(17(23)24-16)15-9-25-18(22-15)21-14-4-2-1-3-13(14)20/h1-9H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFGMXRVMGWCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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